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Compound of Interest

Compound Name: 4-bromo-N,N-dimethylbenzamide

Cat. No.: B097617

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise
characterization of molecular structures is paramount. 4-bromo-N,N-dimethylbenzamide, a
halogenated aromatic amide, serves as a crucial building block in the synthesis of various
biologically active compounds. Its synthetic utility necessitates a comprehensive understanding
of its structural features, which can be unequivocally elucidated through a combination of
modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromo-N,N-
dimethylbenzamide, offering field-proven insights for researchers, scientists, and drug
development professionals. The causality behind experimental choices and the self-validating
nature of the collective data are emphasized to ensure scientific integrity.

Molecular Structure and Properties

4-bromo-N,N-dimethylbenzamide possesses a molecular formula of CoH10BrNO and a
molecular weight of approximately 228.09 g/mol .[1] Its structure features a p-substituted
benzene ring, an amide functional group, and two N-methyl groups. The strategic placement of
the bromine atom and the dimethylamino group significantly influences the electronic
environment of the molecule, which is reflected in its spectral data.

Caption: Molecular structure of 4-bromo-N,N-dimethylbenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-bromo-N,N-dimethylbenzamide, both *H and *3C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 4-bromo-N,N-dimethylbenzamide is characterized by signals in the
aromatic and aliphatic regions, providing a clear fingerprint of the proton environments.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.63 Doublet (d) 2H Ar-H
7.36 Doublet (d) 2H Ar-H
2.93 Doublet (d) 6H N(CHs)2

Table 1. 1H NMR Spectral Data for 4-bromo-N,N-dimethylbenzamide.
Interpretation:

The aromatic region displays two doublets, a characteristic pattern for a 1,4-disubstituted
benzene ring. The downfield doublet at 7.63 ppm corresponds to the two aromatic protons
ortho to the electron-withdrawing carbonyl group. The upfield doublet at 7.36 ppm is assigned
to the two aromatic protons ortho to the bromine atom.[2] The observed coupling constant of
approximately 8.3 Hz is typical for ortho-coupling in a benzene ring.

In the aliphatic region, a single signal at 2.93 ppm integrates to six protons, corresponding to
the two equivalent methyl groups attached to the nitrogen atom. The observation of a single
resonance for these six protons indicates free rotation around the C-N bond at room
temperature on the NMR timescale. The apparent doublet multiplicity with a large coupling
constant (J = 33.0 Hz) reported in one source is atypical for N-methyl groups and may be an
artifact or a result of restricted rotation at a lower temperature, however, other sources describe
this as a singlet which is more commonly expected.[2]
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3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (8) ppm Assighment
169.06 C=0

135.61 Ar-C

131.26 Ar-CH

129.15 Ar-CH

122.66 Ar-C-Br

~39.5 (estimated) N(CHs)2

Table 2: 3C NMR Spectral Data for 4-bromo-N,N-dimethylbenzamide.
Interpretation:

The carbonyl carbon of the amide group is observed as the most downfield signal at 169.06
ppm, which is a characteristic chemical shift for this functional group.[2] The aromatic region
shows four distinct signals. The signal at 122.66 ppm is assigned to the carbon atom bearing
the bromine atom (C-Br). The quaternary carbon attached to the amide group appears at
135.61 ppm. The two signals at 131.26 and 129.15 ppm correspond to the two pairs of
equivalent aromatic CH carbons.[2] The signal for the N-methyl carbons is expected to appear
in the range of 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2930 Medium Aliphatic C-H stretch

Amide C=0 stretch (Amide |
~1630 Strong

band)
~1590, 1480 Medium-Strong Aromatic C=C stretch
~1400 Medium C-N stretch
~1070 Strong C-Br stretch

p-disubstituted benzene C-H
~830 Strong

bend (out-of-plane)

Table 3: Predicted IR Absorption Bands for 4-bromo-N,N-dimethylbenzamide.
Interpretation:

The IR spectrum of 4-bromo-N,N-dimethylbenzamide is dominated by a strong absorption
band around 1630 cm~1, which is characteristic of the carbonyl (C=0) stretching vibration of the
tertiary amide functional group. The aromatic C-H stretching vibrations are expected to appear
just above 3000 cm™1, while the aliphatic C-H stretching of the methyl groups will be observed
just below 3000 cm~1. The presence of the p-disubstituted benzene ring is confirmed by the
C=C stretching vibrations in the 1600-1450 cm~! region and a strong out-of-plane C-H bending
vibration around 830 cm~1. The C-N stretching vibration of the amide is typically found around
1400 cm~1. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint
region, expected around 1070 cm~—1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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miz Relative Intensity Assighment
2271229 High [M]* (Molecular ion)
183/185 High [M - N(CH3)2]*
155/157 Medium [M - N(CH3)2 - COJ*
72 Medium [CaH1oN]*

Table 4: Expected Mass Spectrometry Fragmentation for 4-bromo-N,N-dimethylbenzamide.
Interpretation:

The mass spectrum of 4-bromo-N,N-dimethylbenzamide will show a characteristic isotopic
pattern for the molecular ion peak ([M]*) at m/z 227 and 229, with a nearly 1:1 ratio, which is
indicative of the presence of a single bromine atom (7°Br and 8Br isotopes). A prominent
fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the
dimethylamino radical (*\N(CH?s)2) to form the 4-bromobenzoyl cation at m/z 183 and 185.[1]
Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield
the 4-bromophenyl cation at m/z 155 and 157. Another possible fragment is the
dimethylaminium cation at m/z 72.

[ [N(CHs3)2]* ]
m/z 44
[CoH10BrNO]* \ - 'N(CH3)2 \( [BrCeH4COJ+ - CO [BrCeHa]*
m/z 2271229 J ’K m/z 183/185 m/z 155/157

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
NMR Spectroscopy
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A standard protocol for acquiring NMR spectra of solid organic compounds involves dissolving
5-25 mg of the sample for tH NMR and 50-100 mg for 33C NMR in approximately 0.6-0.7 mL of
a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a 5
mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to
avoid signal overlap with the analyte. The use of an internal standard, such as
tetramethylsilane (TMS), is common for referencing the chemical shifts. For solid-state NMR,
the finely ground sample is packed into a rotor and spun at the magic angle.[4][5]

FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common technique.[6] A few milligrams of the
finely ground sample are mixed with about 100-200 mg of dry potassium bromide (KBr)
powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent,
depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.[7] Attenuated Total Reflectance (ATR) is another convenient method that requires
minimal sample preparation, where the solid is directly placed on the ATR crystal.[8]

GC-MS

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent, such as
dichloromethane or ethyl acetate. An aliquot of the solution is then injected into the gas
chromatograph, where the compound is vaporized and separated on a capillary column before
entering the mass spectrometer.[9] The mass spectrometer is typically operated in electron
ionization (EI) mode.[10]

Safety and Handling

4-bromo-N,N-dimethylbenzamide is harmful if swallowed and causes skin and serious eye
irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-
ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective
equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
[6] In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly
closed container in a cool, dry place.[11]

Conclusion
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The collective spectroscopic data from NMR, IR, and MS provide a self-validating and
unambiguous structural confirmation of 4-bromo-N,N-dimethylbenzamide. The characteristic
signals in each spectrum correspond to specific structural motifs within the molecule, and their
interpretation, grounded in established principles of spectroscopy, offers a high degree of
confidence in the assigned structure. This comprehensive guide serves as a valuable resource
for scientists, enabling the reliable identification and utilization of this important chemical
intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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